Methyl 4-(3-azetidinyloxy)benzoate: A Comprehensive Technical Guide
Methyl 4-(3-azetidinyloxy)benzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(3-azetidinyloxy)benzoate is a chemical compound of interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a methyl ester and an azetidine ring linked to a benzene ring via an ether bond, presents a scaffold with potential for diverse biological activities. This technical guide provides a detailed overview of the known physicochemical properties, a proposed synthetic route, and standardized experimental protocols for its characterization. Due to the limited availability of experimental data, this guide combines predicted properties with established methodologies for empirical determination.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available, albeit predicted, physicochemical data for Methyl 4-(3-azetidinyloxy)benzoate. Researchers are strongly encouraged to determine these values experimentally.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | - |
| Molecular Weight | 207.23 g/mol | - |
| CAS Number | 1219948-82-9 | - |
| Predicted Boiling Point | 334.0 ± 32.0 °C | [1] |
| Predicted Density | 1.188 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 9.19 ± 0.40 | [1] |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| LogP | Not available | - |
Synthesis of Methyl 4-(3-azetidinyloxy)benzoate
The synthesis of Methyl 4-(3-azetidinyloxy)benzoate can be achieved through the Fischer esterification of its carboxylic acid precursor, 4-(3-azetidinyloxy)benzoic acid, with methanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
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4-(3-azetidinyloxy)benzoic acid hydrochloride
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Diethyl ether or Ethyl acetate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
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Magnetic stirrer and stir bar
Procedure:
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Preparation of the Free Base: If starting with 4-(3-azetidinyloxy)benzoic acid hydrochloride, neutralize it to the free base by dissolving it in a minimal amount of water and adding a stoichiometric amount of a suitable base (e.g., sodium bicarbonate) until the pH is neutral. The free acid can then be extracted with an organic solvent and dried.
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Esterification Reaction:
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To a clean, dry round-bottom flask, add 4-(3-azetidinyloxy)benzoic acid.
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Add an excess of anhydrous methanol to act as both the reactant and the solvent.
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the moles of the carboxylic acid) to the flask while stirring. Alternatively, for a milder reaction, thionyl chloride can be used to first form the acyl chloride, which is then reacted with methanol.
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Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess methanol using a rotary evaporator.
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Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
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Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Methyl 4-(3-azetidinyloxy)benzoate.
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Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Experimental Protocols for Physicochemical Characterization
The following are detailed methodologies for the experimental determination of key physicochemical properties of Methyl 4-(3-azetidinyloxy)benzoate.
Melting Point Determination
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
Procedure:
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Ensure the sample of Methyl 4-(3-azetidinyloxy)benzoate is completely dry and finely powdered using a mortar and pestle.
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Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if a predicted value is available).
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Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
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Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.
Boiling Point Determination (Micro-scale)
Apparatus:
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Thiele tube or a small test tube with a side arm
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Heating oil (e.g., mineral oil or silicone oil)
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Thermometer
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Small fusion tube
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Capillary tube (sealed at one end)
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Bunsen burner or heating mantle
Procedure:
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Place a small amount (a few drops) of the liquid Methyl 4-(3-azetidinyloxy)benzoate into a fusion tube.
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Place a small capillary tube, sealed end up, inside the fusion tube containing the liquid.
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Attach the fusion tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
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Suspend the assembly in a Thiele tube filled with heating oil, ensuring the heat is distributed evenly.
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Heat the side arm of the Thiele tube gently and slowly.
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Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
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Continue heating until a steady and rapid stream of bubbles is observed.
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Remove the heat and allow the apparatus to cool.
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The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Aqueous Solubility Determination (Shake-Flask Method)
Apparatus:
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Analytical balance
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Vials with screw caps
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Thermostatically controlled shaker or water bath
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Centrifuge
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pH meter
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Add an excess amount of solid Methyl 4-(3-azetidinyloxy)benzoate to a vial containing a known volume of purified water (or a buffer solution of a specific pH).
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Seal the vial and place it in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
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Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the sample to separate the undissolved solid.
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Carefully withdraw a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).
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The solubility is expressed in units such as mg/mL or mol/L.
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
Apparatus:
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Separatory funnel or centrifuge tubes
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Vortex mixer
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Centrifuge
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Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
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Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.
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Dissolve a known amount of Methyl 4-(3-azetidinyloxy)benzoate in either the water-saturated n-octanol or the n-octanol-saturated water.
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Add a known volume of this solution to a separatory funnel or centrifuge tube.
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Add a known volume of the other pre-saturated solvent. The volume ratio of octanol to water is typically between 1:1 and 4:1.
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Shake the mixture vigorously for a set period (e.g., 5-10 minutes) to allow for partitioning of the compound between the two phases.
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Allow the layers to separate completely, using a centrifuge if necessary to break up any emulsions.
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Carefully sample a known volume from both the n-octanol and the aqueous layers.
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Determine the concentration of the compound in each phase using a suitable analytical method.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
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The LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P).
Visualizations
Synthetic Pathway
The following diagram illustrates the Fischer esterification reaction for the synthesis of Methyl 4-(3-azetidinyloxy)benzoate.
Caption: Synthesis of Methyl 4-(3-azetidinyloxy)benzoate via Fischer esterification.
Experimental Workflow: Purification
This diagram outlines a general workflow for the purification of a synthesized ester like Methyl 4-(3-azetidinyloxy)benzoate.
Caption: General workflow for the purification of a synthesized ester.
